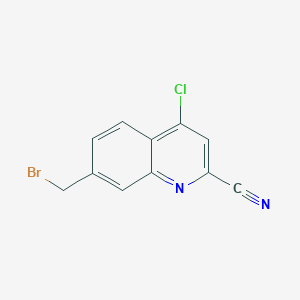![molecular formula C16H15BrN2O B8381726 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8381726.png)
4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole makes it a compound of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethyl-1H-benzimidazole and benzyl bromide.
Bromination: The 6-position of the benzimidazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the benzyloxy group.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may inhibit enzyme activity, disrupt cellular signaling pathways, or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Bromo-1H-benzimidazole: Lacks the benzyloxy and dimethyl groups, making it less versatile in chemical reactions.
4-Benzyloxy-1H-benzimidazole: Lacks the bromine and dimethyl groups, affecting its reactivity and biological activity.
1,2-Dimethyl-1H-benzimidazole: Lacks the benzyloxy and bromine groups, limiting its applications in coupling reactions.
Uniqueness: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is unique due to the presence of both the benzyloxy and bromine groups, which enhance its reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C16H15BrN2O |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
6-bromo-1,2-dimethyl-4-phenylmethoxybenzimidazole |
InChI |
InChI=1S/C16H15BrN2O/c1-11-18-16-14(19(11)2)8-13(17)9-15(16)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Clave InChI |
ROOGMVHRUZDOPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C)C=C(C=C2OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B8381653.png)

![ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B8381669.png)

![[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)








